6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound characterized by a fused pyridine and indole structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of protein kinases, which are crucial in various signaling pathways related to cell proliferation and cancer.
The compound is cataloged under the Chemical Abstracts Service number 1643788-06-0 and has a molecular formula of with a molecular weight of approximately 198.22 g/mol . It is available from various chemical suppliers, indicating its relevance in both research and potential therapeutic applications.
6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one belongs to the class of pyridoindoles, which are known for their diverse biological activities. It is classified as a nitrogen-containing heterocycle and is structurally related to other indole derivatives that exhibit significant pharmacological properties.
The synthesis of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several methods, including cyclization reactions involving appropriate precursors. One common approach involves the condensation of 2-methylpyridine derivatives with indole or its derivatives under acidic conditions to facilitate the formation of the fused ring structure.
The synthetic route typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, methods may utilize solvents like ethanol or acetic acid under reflux conditions to promote cyclization while minimizing side reactions. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess purity throughout the synthesis process .
The molecular structure of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one features a bicyclic framework comprising a pyridine ring fused to an indole moiety. The methyl group at position 6 contributes to its unique properties.
Key structural data include:
6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can participate in various chemical reactions typical for heterocycles. These include electrophilic substitutions, reductions, and functional group modifications that can enhance its pharmacological profile.
For instance, the compound may undergo N-alkylation or acylation reactions to introduce substituents that can modulate its biological activity. The reactivity of the nitrogen atoms within the structure allows for diverse modifications that can be explored in medicinal chemistry .
The mechanism of action for 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one primarily involves inhibition of specific protein kinases such as cyclin-dependent kinases (Cdk) and Aurora kinases. These kinases play pivotal roles in cell cycle regulation and mitosis.
Inhibition studies have shown that compounds within this class can effectively disrupt kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This property makes them promising candidates for developing targeted cancer therapies .
6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically appears as a solid at room temperature with varying melting points depending on purity.
Relevant chemical properties include:
The primary applications of 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one lie in medicinal chemistry and pharmacology. Its potential as a therapeutic agent against cancers associated with dysregulated protein kinase activity positions it as a candidate for further research. Additionally, studies investigating its role in other diseases linked to cell proliferation highlight its versatility as a lead compound for drug development .
The pyrido[3,4-b]indole core of 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is systematically deconstructed through strategic bond disconnections. The primary retrosynthetic cleavage targets the C1 carbonyl group, revealing two key synthons: (1) a 6-methyltryptamine derivative for the indole-pyrrole moiety and (2) a glyoxal equivalent for the pyridinone ring [4] [7]. Alternative disconnection at the C9a-C9 bond suggests substituted tryptophan derivatives or 4-chloro-3-nitropyridine precursors for annulation via Buchwald-Hartwig coupling [1]. The C6 methyl group is traced to commercially available 4-methyltryptamine or regioselective electrophilic substitution on preformed β-carboline intermediates, where directing group effects (e.g., N9-protection) control regiochemistry [7].
Table 1: Retrosynthetic Pathways for 6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Disconnection Site | Synthons Generated | Key Challenges | Applicable Methods |
---|---|---|---|
C1=O bond | 6-Methyltryptamine + Glyoxylic acid | Tryptamine oxidation side-reactions | Pictet-Spengler condensation |
C9a-C9 bond | Halogenated pyridine + o-Haloaniline | Regiocontrol during fusion | Pd-catalyzed amination |
C3-C3a bond | 2-Amino-5-methylbenzaldehyde + Enolates | Steric hindrance at C6 | Knoevenagel-type cyclization |
Regioselective introduction of the C6 methyl group employs both substrate-directed and catalyst-controlled strategies:
N-Oxide Rearrangement
β-Carboline N-oxides serve as pivotal precursors for pyridoindolone synthesis. 3-Substituted 6-methyl-β-carbolines undergo oxidation with m-CPBA in chloroform/ethanol (1:1) at 60°C to form N-oxides quantitatively. Subsequent reflux in acetic anhydride induces [2,3]-sigmatropic rearrangement, yielding 1-acetoxy intermediates. Hydrolysis with NaOH/EtOH (1:1) furnishes the target compound in 65–85% overall yield. Electron-withdrawing C3 substituents (e.g., esters, nitriles) enhance yields by stabilizing the transition state [7]:
$$\text{β-Carboline} \xrightarrow{\text{m-CPBA}} \text{N-Oxide} \xrightarrow{\text{Ac}_2\text{O}} \text{1-Acetoxy intermediate} \xrightarrow{\text{NaOH}} \text{6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one}$$
One-Pot Cyclization-Dehydrogenation
Tryptamine derivatives condense with methylglyoxal in trifluoroacetic acid (TFA)/THF at 25°C to form tetrahydro-β-carbolines, followed by dehydrogenation using Pd/C (10 mol%) in refluxing xylene. This one-pot method achieves 50–75% yield and accommodates acid-sensitive C6 methyl groups. Microwave acceleration reduces reaction time from 12 h to 45 min while improving yields to 78% [4] [6].
Table 2: Cyclization Methods for Pyridoindolone Synthesis
Method | Conditions | Yield (%) | Regioselectivity | Functional Group Tolerance |
---|---|---|---|---|
N-Oxide rearrangement | m-CPBA → Ac₂O → NaOH | 65-85 | High at C1 | Sensitive to strong reductants |
One-pot Pictet-Spengler | Pd/C, xylene, Δ | 50-75 | Moderate | Tolerates halogens, esters |
Microwave-assisted | Pd/C/K-10 clay, MW, 150°C | 78 | High | Limited for nitro groups |
Solvent-Free Mechanochemistry
Solid-state ball milling replaces solvent-intensive purification: Crude tetrahydro-β-carboline intermediates are mixed with montmorillonite K10 clay and subjected to mechanical grinding (500 rpm, 30 min), simultaneously catalyzing dehydrogenation and adsorbing impurities. Filtration through silica yields >95% pure product, eliminating chromatographic purification and reducing organic waste by 90% [9].
Aqueous-Phase Extraction
The high acidity of the N9 proton (pKa ≈ 8.5) enables pH-selective extraction: Reaction mixtures are treated with 0.1 M NaHCO₃ (pH 9.5), extracting acidic byproducts into the aqueous phase while the target compound remains organic-soluble (logP = 3.2). Reverse extraction at pH 3.0 isolates the product with >98% purity [1] [3].
Continuous Flow Processing
Unstable dihydro intermediates are generated and consumed in a telescoped flow system: Tryptamine and methylglyoxal react in a PTFE microreactor (residence time 5 min, 50°C), with the effluent directly fed into a Pd/C-packed column reactor (100°C, backpressure 15 psi). This suppresses dimerization side products, improving isolated yield to 82% [4].
Table 3: Green Purification Techniques Comparison
Technique | Organic Solvent Reduction | Energy Consumption | Purity Achieved | Scalability |
---|---|---|---|---|
Mechanochemical grinding | 90-100% | Low (mechanical) | >95% | Moderate (batch) |
pH-Selective extraction | 70% | Low | >98% | High |
Flow processing | 50% | Moderate | >95% | High |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0